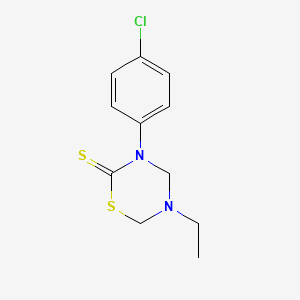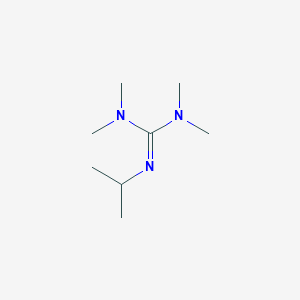
N''-Isopropyl-N,N,N',N'-tetramethyl-guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine is an organic compound with the molecular formula C8H19N3 and a molecular weight of 157.2566 g/mol . This compound is a derivative of guanidine and is known for its strong basicity and non-nucleophilic properties. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine can be synthesized through several methods. One common method involves the reaction of cyanogen chloride with dimethylamine in a 1:2 molar ratio . This reaction produces tetramethylguanidine, which can then be further modified to obtain N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine.
Industrial Production Methods
In industrial settings, the production of N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine often involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes steps such as refluxing over granulated barium oxide and fractional distillation to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: It can be reduced using hydrogen gas in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Common reagents used in reactions with N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine include alkyl halides, potassium permanganate, and hydrogen gas. Reaction conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding amides, while substitution reactions may produce various alkylated derivatives .
Applications De Recherche Scientifique
N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine involves its strong basicity and ability to act as a non-nucleophilic base. It can deprotonate various substrates, facilitating a wide range of chemical reactions. The molecular targets and pathways involved include the activation of alkyl halides and the stabilization of transition states in catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethylguanidine: A similar compound with the formula C5H13N3, known for its strong basicity and use in organic synthesis.
2-tert-Butyl-1,1,3,3-tetramethylguanidine: Another derivative of guanidine with similar properties and applications.
Uniqueness
N’‘-Isopropyl-N,N,N’,N’-tetramethyl-guanidine is unique due to its isopropyl group, which enhances its steric hindrance and makes it a more effective non-nucleophilic base compared to other guanidine derivatives. This property allows it to be used in specific reactions where other bases may not be as effective .
Propriétés
Numéro CAS |
29166-71-0 |
|---|---|
Formule moléculaire |
C8H19N3 |
Poids moléculaire |
157.26 g/mol |
Nom IUPAC |
1,1,3,3-tetramethyl-2-propan-2-ylguanidine |
InChI |
InChI=1S/C8H19N3/c1-7(2)9-8(10(3)4)11(5)6/h7H,1-6H3 |
Clé InChI |
ZWNSMHHGBQHBRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N=C(N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


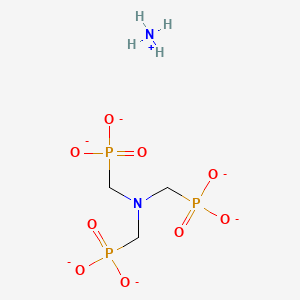
![3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol](/img/structure/B14695177.png)
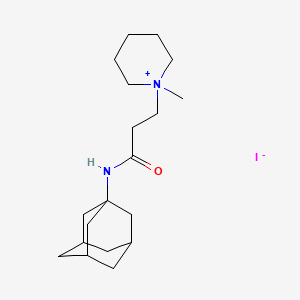
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
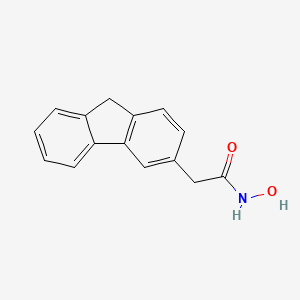
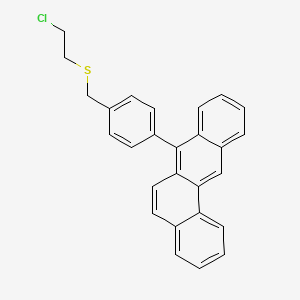
![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)
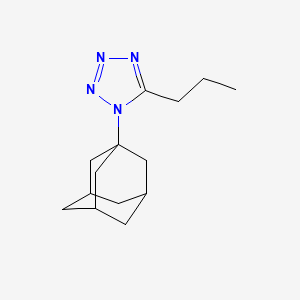

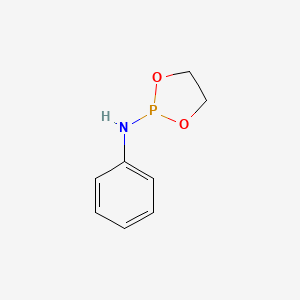
![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)
